(5-Ethylthiophen-2-yl)methanamine
Description
(5-Ethylthiophen-2-yl)methanamine is an organic compound with the molecular formula C7H11NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFOIHQJJZYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylthiophen-2-yl)methanamine typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene, followed by amination. For example, 5-ethylthiophene can be synthesized through the Friedel-Crafts alkylation of thiophene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 5-ethylthiophene can then be subjected to a halogenation reaction to introduce a halogen atom at the 2-position, followed by nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Ethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted amines.
Scientific Research Applications
(5-Ethylthiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (5-Ethylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of (5-Ethylthiophen-2-yl)methanamine.
2-Aminothiophene: A similar compound with an amino group at the 2-position.
5-Methylthiophen-2-yl)methanamine: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(5-Ethylthiophen-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, indicating the presence of a thiophene ring substituted with an ethyl group at the 5-position and a methanamine group at the 2-position. This unique structure contributes to its diverse chemical reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may involve:
- Enzyme Modulation : The compound can potentially inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing cellular signaling processes.
- Cell Growth and Apoptosis : Research suggests that it could modulate biochemical pathways related to cell proliferation and programmed cell death (apoptosis) .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the concentration and the type of microorganism tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings indicate a promising potential for further development as an anticancer therapeutic .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results showed significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Proliferation
In another study, the effects of this compound on cancer cell proliferation were assessed. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its mechanism of action in targeting cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiophene | Parent compound | Limited biological activity |
| 2-Aminothiophene | Amino group at the 2-position | Antimicrobial properties |
| 5-Methylthiophen-2-ylmethanamine | Methyl group instead of ethyl | Varies in reactivity |
The presence of both an ethyl group and an amine group in this compound imparts distinct chemical properties that enhance its biological activities compared to these similar compounds .
Future Directions in Research
Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key areas include:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.
- Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
